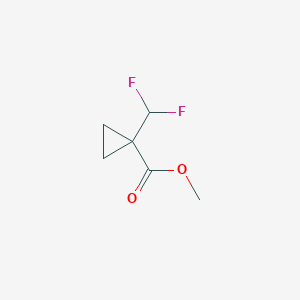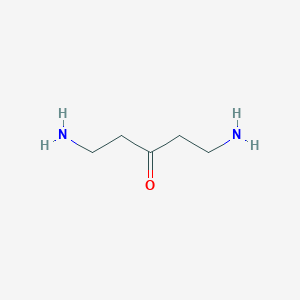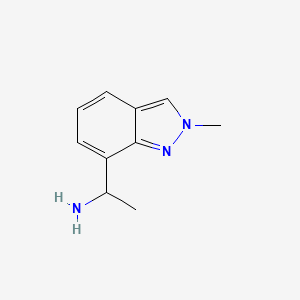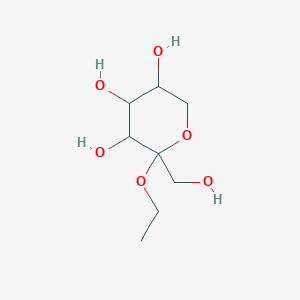
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a galactopyranoside ring, which is modified with triisopropylsilyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective silylation, and benzoylation. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside ring are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Selective Silylation: The protected galactopyranoside is then subjected to silylation using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. This step selectively introduces the triisopropylsilyl group at the 6-O position.
Benzoylation: The remaining hydroxyl groups are benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces benzoyl groups at the 2, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the galactopyranoside ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the galactopyranoside ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify hydroxyl groups on the galactopyranoside ring, which can influence various biochemical processes. The triisopropylsilyl and benzoyl groups play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
- Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-mannopyranoside
Uniqueness
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of benzoyl groups, which provide distinct chemical properties and reactivity compared to similar compounds with pivaloyl groups. The benzoyl groups enhance the compound’s stability and make it suitable for specific applications in organic synthesis and biochemical research.
Properties
Molecular Formula |
C37H46O9Si |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3 |
InChI Key |
RALYOFHHSKCHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)




![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)



![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
